1-Bromo-6-fluoroisoquinoline
Overview
Description
1-Bromo-6-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .
Mechanism of Action
Target of Action
1-Bromo-6-fluoroisoquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities . .
Mode of Action
It’s worth noting that fluorinated isoquinolines, in general, have a unique mechanism of action that differs from antibiotics and other groups of antibacterials . This allows them to be applied for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterial drugs .
Biochemical Pathways
Fluorinated isoquinolines are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
Result of Action
Given the unique characteristics of fluorinated isoquinolines, it can be inferred that this compound may have significant biological activities .
Action Environment
It’s worth noting that the properties of fluorinated isoquinolines can often cause unique bioactivities , which may be influenced by environmental factors.
Biochemical Analysis
Cellular Effects
Given its structural similarity to other isoquinolines, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of 1-Bromo-6-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the direct bromination of 6-fluoroisoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Chemical Reactions Analysis
1-Bromo-6-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary depending on the desired product.
Scientific Research Applications
1-Bromo-6-fluoroisoquinoline is used in various scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
1-Bromo-6-fluoroisoquinoline can be compared with other fluorinated isoquinolines and brominated isoquinolines:
1-Bromoisoquinoline: Lacks the fluorine atom, which may result in different biological activities and electronic properties.
6-Fluoroisoquinoline:
1-Bromo-7-fluoroisoquinoline: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-6-fluoroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLWKPCARWIZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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